Cas no 2137069-26-0 ((2R)-2-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutanamide)

(2R)-2-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutanamide Chemical and Physical Properties
Names and Identifiers
-
- (2R)-2-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutanamide
- 2137069-26-0
- EN300-1130716
- (2R)-2-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]butanamide
-
- Inchi: 1S/C10H17N5O/c1-2-8(11)10(16)14-9-3-4-13-15(9)7-5-12-6-7/h3-4,7-8,12H,2,5-6,11H2,1H3,(H,14,16)/t8-/m1/s1
- InChI Key: SBFYSTNJPRHECP-MRVPVSSYSA-N
- SMILES: O=C([C@@H](CC)N)NC1=CC=NN1C1CNC1
Computed Properties
- Exact Mass: 223.14331018g/mol
- Monoisotopic Mass: 223.14331018g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85Ų
- XLogP3: -0.9
(2R)-2-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1130716-1g |
(2R)-2-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]butanamide |
2137069-26-0 | 95% | 1g |
$1299.0 | 2023-10-26 | |
Enamine | EN300-1130716-5g |
(2R)-2-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]butanamide |
2137069-26-0 | 95% | 5g |
$3770.0 | 2023-10-26 | |
Enamine | EN300-1130716-0.1g |
(2R)-2-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]butanamide |
2137069-26-0 | 95% | 0.1g |
$1144.0 | 2023-10-26 | |
Enamine | EN300-1130716-10g |
(2R)-2-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]butanamide |
2137069-26-0 | 95% | 10g |
$5590.0 | 2023-10-26 | |
Enamine | EN300-1130716-0.5g |
(2R)-2-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]butanamide |
2137069-26-0 | 95% | 0.5g |
$1247.0 | 2023-10-26 | |
Enamine | EN300-1130716-1.0g |
(2R)-2-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]butanamide |
2137069-26-0 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1130716-0.25g |
(2R)-2-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]butanamide |
2137069-26-0 | 95% | 0.25g |
$1196.0 | 2023-10-26 | |
Enamine | EN300-1130716-2.5g |
(2R)-2-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]butanamide |
2137069-26-0 | 95% | 2.5g |
$2548.0 | 2023-10-26 | |
Enamine | EN300-1130716-0.05g |
(2R)-2-amino-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]butanamide |
2137069-26-0 | 95% | 0.05g |
$1091.0 | 2023-10-26 |
(2R)-2-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutanamide Related Literature
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
Additional information on (2R)-2-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutanamide
Introduction to (2R)-2-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutanamide (CAS No. 2137069-26-0)
(2R)-2-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutanamide (CAS No. 2137069-26-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for a variety of therapeutic applications, particularly in the treatment of neurological disorders and cancer. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.
The chemical structure of (2R)-2-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutanamide is notable for its chirality and the presence of a pyrazole ring, which are key features contributing to its biological activity. The compound is composed of an amino acid derivative linked to an azetidine ring through a pyrazole moiety. The chiral center at the 2-position of the butanamide group is crucial for its enantioselective biological effects. The presence of the azetidine ring, a four-membered heterocyclic structure, adds to the compound's rigidity and stability, which are important for its pharmacological properties.
The synthesis of (2R)-2-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutanamide has been reported using various methodologies. One common approach involves the coupling of an appropriately substituted azetidine derivative with a pyrazole-containing amino acid ester. The reaction typically proceeds via a peptide coupling reaction using coupling agents such as HATU or EDC·HCl in the presence of a base like DIPEA. The final step often involves deprotection to yield the desired amide product. Recent advancements in synthetic chemistry have focused on optimizing these reactions to improve yield and enantioselectivity, making the compound more accessible for large-scale production.
In terms of biological activity, (2R)-2-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutanamide has shown promising results in several preclinical studies. One area of significant interest is its potential as a modulator of G protein-coupled receptors (GPCRs), particularly those involved in neurotransmission and pain signaling. Studies have demonstrated that the compound can selectively bind to specific GPCRs, modulating their activity and potentially leading to therapeutic benefits in conditions such as chronic pain and neurodegenerative diseases.
Another area where (2R)-2-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutanamide has shown promise is in cancer research. Preclinical studies have indicated that the compound can inhibit the growth of certain cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to interfere with the activity of kinases such as AKT and MAPK, which are frequently dysregulated in various types of cancer. These findings suggest that the compound may have potential as a novel anticancer agent.
The pharmacokinetic properties of (2R)-2-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutanamide
To further evaluate its therapeutic potential, clinical trials are currently underway to assess the safety and efficacy of (2R)-2-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutanamide
In conclusion, (2R)-2-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutanamide
2137069-26-0 ((2R)-2-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylbutanamide) Related Products
- 1212933-46-4((2S)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol)
- 1058238-56-4(N-[(furan-2-yl)methyl]-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide)
- 1780436-06-7(2-(3-bromo-4-methylphenyl)-2,2-difluoroacetic acid)
- 2172460-23-8(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidooxy}-3-methoxypropanoic acid)
- 2248645-57-8(N-(3-bromo-5-methoxyphenyl)methyl-4-oxoazetidine-2-carboxamide)
- 68585-79-5(Titanium tris(dioctylpyrophosphato)isopropoxide 90%)
- 878218-58-7(6-methyl-1-(propan-2-yl)-1H-pyrazolo3,4-bpyridine-5-carboxylic Acid)
- 1804407-61-1(Methyl 3-cyano-5-iodo-2-methoxybenzoate)
- 1514567-21-5(4-chloro-5-methoxy-6-(propylsulfanyl)pyrimidine)
- 1782864-06-5(3-methylimidazo1,5-apyrazine-1-sulfonyl chloride)




